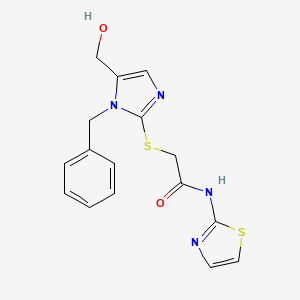

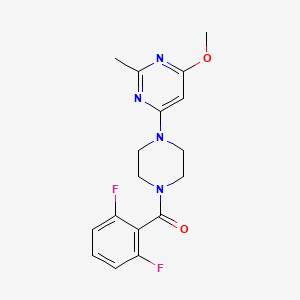

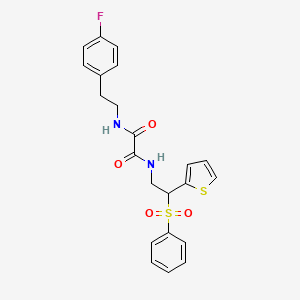

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . Thiazole, on the other hand, is a similar heterocyclic compound that contains a nitrogen and a sulfur atom .

Molecular Structure Analysis

The molecular structure of these compounds is determined by the arrangement of atoms and the bonds between them. Imidazole, for example, contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a compound depend on its molecular structure and the nature of the functional groups present.Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Research into the synthesis of derivatives related to 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide and their antibacterial properties has been a significant area of interest. Kumaraswamy Gullapelli et al. (2014) synthesized compounds with antibacterial activity by reacting 2-(4-aminophenyl) benzimidazole with 2-mercapto-4-hydroxy-6-methyl pyramidine, derived from p-amino benzoic acid and benzene 1,2 diamine Gullapelli, K., Thupurani, M., & Brahmeshwari, G. (2014). Another study by K. Ramalingam et al. (2019) focused on synthesizing benzimidazole derivatives as antibacterial agents, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating significant activity against bacteria Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019).

Antioxidant and Antitumor Applications

J. Basta et al. (2017) explored benzimidazole derivatives as antioxidants for base oil, demonstrating their potential in inhibiting oil oxidation Basta, J., El-Bassoussi, A., Salem, A., Nessim, M., Ahmed, M., & Attia, S. (2017). Furthermore, the synthesis of new benzimidazole–thiazole derivatives as anticancer agents was undertaken by Z. M. Nofal et al. (2014), who evaluated their cytotoxic activity against HepG2 and PC12 cell lines, showing promising results Nofal, Z. M., Soliman, E., El-Karim, S. H. A., El-Zahar, M., Srour, A. M., Sethumadhavan, S., & Maher, T. (2014).

Enzyme Inhibition for Therapeutic Use

The discovery of clinical candidate K-604 by K. Shibuya et al. (2018), a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrates the therapeutic potential of benzimidazole derivatives in treating diseases involving ACAT-1 overexpression Shibuya, K., Kawamine, K., Ozaki, C., Ohgiya, T., Edano, T., Yoshinaka, Y., & Tsunenari, Y. (2018).

Mecanismo De Acción

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-10-13-8-18-16(20(13)9-12-4-2-1-3-5-12)24-11-14(22)19-15-17-6-7-23-15/h1-8,21H,9-11H2,(H,17,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAWYOSXFIEAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)

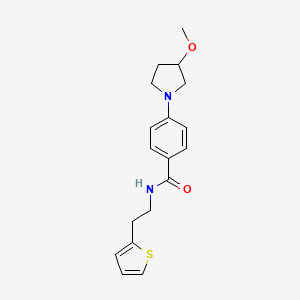

![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

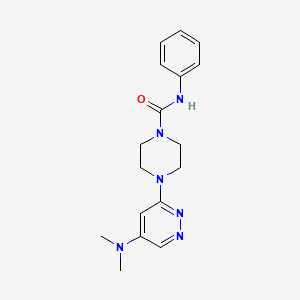

![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)